Dual Biochemical IC50 Comparison: EGFR/AURKB-IN-1 vs. In-Series Compound 59
EGFR/AURKB-IN-1 demonstrates dual-target inhibition with IC50 values of 0.07 μM against L858R mutant EGFR and 1.1 μM against AURKB [1]. In contrast, the structurally distinct dual EGFR/Aurora inhibitor compound 59 (a different chemotype) exhibits a markedly divergent selectivity profile with EGFR IC50 = 56.78 μM and Aurora B IC50 = 0.536 μM [2].
| Evidence Dimension | Biochemical IC50 for kinase inhibition |
|---|---|
| Target Compound Data | EGFR L858R: IC50 = 0.07 μM; AURKB: IC50 = 1.1 μM |
| Comparator Or Baseline | Compound 59 (alternative dual EGFR/Aurora inhibitor): EGFR IC50 = 56.78 ± 4.94 μM; Aurora B IC50 = 0.536 ± 45.12 μM |
| Quantified Difference | EGFR/AURKB-IN-1 is ~811-fold more potent against EGFR L858R (0.07 μM vs. 56.78 μM); compound 59 is ~2-fold more potent against Aurora B (0.536 μM vs. 1.1 μM) |
| Conditions | In vitro kinase inhibition assay (biochemical phosphorylation inhibition) |
Why This Matters
The pronounced difference in EGFR L858R potency (0.07 μM vs. 56.78 μM) directly impacts which research application is appropriate—EGFR/AURKB-IN-1 provides meaningful dual inhibition of both targets, whereas compound 59 is essentially an Aurora B-selective agent with negligible EGFR activity.
- [1] Kurup S, et al. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Bioorg Med Chem Lett. 2024;100:129612. View Source
- [2] Activity of compound 59 against selected kinases. EGFR 56.78 ± 4.94 μM; Aurora A 0.242 ± 0.036 μM; Aurora B 0.536 ± 45.12 μM; Nek2 data not shown. View Source
